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Compound of Interest

Compound Name:
2-(Piperazin-1-Yl)Pyridine-3-

Carbonitrile

Cat. No.: B3023540 Get Quote

An In-Depth Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: Properties,

Synthesis, and Applications

Introduction
2-(Piperazin-1-yl)pyridine-3-carbonitrile, identified by CAS Number 84951-44-0, is a

heterocyclic compound of significant interest to the scientific community, particularly in the

fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which

integrates a pyridine ring, a piperazine moiety, and a nitrile functional group, provides a

versatile scaffold for the synthesis of a diverse range of derivatives. This guide offers a

comprehensive overview of its core physical and chemical properties, a detailed methodology

for its synthesis, an exploration of its reactivity, and a discussion of its applications and safety

protocols. The insights provided herein are intended to equip researchers, scientists, and drug

development professionals with the critical knowledge required to effectively utilize this

compound in their work.

Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 2-(Piperazin-1-yl)pyridine-3-carbonitrile
dictates its physical characteristics and chemical behavior. A summary of its key properties is

presented below.

Key Physical Properties
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The fundamental physical and chemical identifiers for this compound are summarized in the

table below, based on aggregated data from established chemical databases.

Property Value Source(s)

CAS Number 84951-44-0 [1][2][3]

Molecular Formula C₁₀H₁₂N₄ [1][2][3]

Molecular Weight 188.23 g/mol [1][2][3]

IUPAC Name
2-(piperazin-1-yl)pyridine-3-

carbonitrile
[1]

Melting Point 102-104 °C [3]

Boiling Point 388.0 ± 37.0 °C (Predicted) [3]

Density 1.22 ± 0.1 g/cm³ (Predicted) [3]

pKa 8.34 ± 0.10 (Predicted) [3]

Solubility and Stability
While extensive experimental solubility data is not widely published, the presence of polar

nitrogen atoms and the capacity for hydrogen bonding suggest moderate solubility in polar

solvents. Based on analogs, solubility is expected in polar aprotic solvents such as

dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The compound is generally

stable under normal laboratory conditions but is noted to be potentially hygroscopic and

sensitive to light.[5] Therefore, proper storage is crucial to maintain its integrity.

Spectroscopic Signature
The structural features of 2-(Piperazin-1-yl)pyridine-3-carbonitrile give rise to a predictable

spectroscopic profile, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the region

of ~2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[6] Other

significant peaks would include C-H stretches from the aromatic pyridine and aliphatic

piperazine rings, and C=N/C=C stretches from the pyridine ring around 1590-1600 cm⁻¹.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2737203
https://www.scbt.com/p/2-piperazin-1-yl-nicotinonitrile-84951-44-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2737203
https://www.scbt.com/p/2-piperazin-1-yl-nicotinonitrile-84951-44-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2737203
https://www.scbt.com/p/2-piperazin-1-yl-nicotinonitrile-84951-44-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2737203
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5189849.htm
https://www.smolecule.com/products/s12359218
https://mmbio.byu.edu/0000017b-418f-d55c-a7fb-cdbf8e7a0000/sds-sheets-piperazine-pdf
https://www.benchchem.com/product/b3023540?utm_src=pdf-body
https://www.vulcanchem.com/product/vc11822769
https://www.vulcanchem.com/product/vc11822769
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would display distinct signals for the protons on the pyridine ring,

typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons (CH₂) of the

piperazine ring would likely appear as multiplets in the upfield region (δ 3.0-4.0 ppm). A

broad singlet corresponding to the N-H proton of the secondary amine on the piperazine

ring would also be present, and its chemical shift would be solvent-dependent.[6][7]

¹³C NMR: The carbon spectrum would show a signal for the nitrile carbon around 117-120

ppm. Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range,

while the aliphatic carbons of the piperazine ring would be found further upfield.[8]

Mass Spectrometry: The nominal mass would correspond to its molecular weight of 188

g/mol . High-resolution mass spectrometry (HRMS) would show a precise mass of 188.1062

Da for the molecular ion [M]⁺.[1]

Synthesis and Purification
The synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile is most efficiently achieved through

a nucleophilic aromatic substitution (SₙAr) reaction. This approach is common for constructing

substituted pyridine and piperazine systems.[6][9]

Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-N bond between the pyridine and

piperazine rings. This identifies 2-chloro-3-cyanopyridine and piperazine as the readily

available starting materials. The choice of a chloro-substituted pyridine is strategic, as chlorine

is an effective leaving group for SₙAr reactions, especially when activated by an adjacent

electron-withdrawing nitrile group.
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2-(Piperazin-1-yl)pyridine-3-carbonitrile

C-N Disconnection
(SₙAr)

2-Chloro-3-cyanopyridine Piperazine
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Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol
This protocol describes the synthesis using a standard SₙAr methodology.

Objective: To synthesize 2-(Piperazin-1-yl)pyridine-3-carbonitrile from 2-chloro-3-

cyanopyridine and piperazine.

Materials:

2-chloro-3-cyanopyridine

Piperazine (anhydrous)

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (CH₃CN), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

Addition of Reagents: Add piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

The use of excess piperazine helps to drive the reaction to completion and minimize the

formation of a di-substituted byproduct. Potassium carbonate acts as a base to neutralize the

HCl generated during the reaction.

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a typical

concentration of 0.2-0.5 M with respect to the limiting reagent. Acetonitrile is a suitable polar

aprotic solvent for this type of reaction.

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain

for 12-18 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up:

After the reaction is complete, cool the mixture to room temperature.

Remove the acetonitrile under reduced pressure using a rotary evaporator.

Partition the resulting residue between dichloromethane (DCM) and water.

Separate the organic layer. Extract the aqueous layer two more times with DCM.

Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by

brine. This removes any remaining acidic impurities and salts.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel. A

gradient elution system, for example, starting with 50% ethyl acetate in hexanes and

gradually increasing the polarity, is typically effective for separating the product from

unreacted starting material and byproducts.

Characterization: Collect the fractions containing the pure product, combine them, and

remove the solvent in vacuo. Characterize the final product by NMR and Mass Spectrometry

to confirm its identity and purity.

Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a valuable

scaffold for creating chemical libraries for high-throughput screening.

Piperazine N-4 Amine: The secondary amine is the most common site for derivatization. It is

nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation,

and reductive amination to install a wide variety of functional groups. This flexibility is

paramount in drug discovery for tuning properties like solubility, potency, and selectivity.

Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form a

carboxylic acid or an amide. It can also be reduced to a primary amine.

Pyridine Ring: While less reactive than the piperazine amine, the pyridine ring can undergo

electrophilic aromatic substitution, although the conditions required are often harsh.
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2-(Piperazin-1-yl)pyridine-3-carbonitrile
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Caption: Common derivatization pathways at the piperazine N-4 position.

Applications in Research and Drug Development
The combination of a piperazine ring—a "privileged" scaffold in medicinal chemistry—with a

functionalized pyridine ring makes this compound a valuable starting material.[7]

Scaffold for Library Synthesis: Its structure allows for the rapid generation of diverse

chemical libraries. The piperazine N-H provides a convenient attachment point for various

side chains, enabling systematic Structure-Activity Relationship (SAR) studies.

Bioactive Potential: While needing further validation through primary literature, the

compound has been listed by some vendors as a peroxisome proliferator-activated receptor

(PPAR) antagonist.[2] PPARs are involved in metabolic regulation, making them important

drug targets.

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits

the profile of a molecular fragment. It can be used in FBDD screens to identify initial low-

affinity hits that can be elaborated into more potent drug candidates. The multiple hydrogen

bond acceptors and the secondary amine (a hydrogen bond donor) provide key interaction

points for binding to protein targets.

Safety, Handling, and Storage
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Proper handling of 2-(Piperazin-1-yl)pyridine-3-carbonitrile is essential to ensure laboratory

safety. The compound is classified with several hazards according to the Globally Harmonized

System (GHS).

GHS Hazard Classification
Hazard Code Description Source(s)

H302/H312/H332
Harmful if swallowed, in

contact with skin, or if inhaled
[1]

H315 Causes skin irritation [1][10]

H318/H319
Causes serious eye damage /

eye irritation
[1][10]

H335 May cause respiratory irritation [1][10]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[10]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

Avoid contact with skin.[10]

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved

respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[11]

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10] Protect from

direct sunlight and moisture to prevent degradation.[5][11]
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Conclusion
2-(Piperazin-1-yl)pyridine-3-carbonitrile is a synthetically accessible and highly versatile

chemical building block. Its well-defined physicochemical properties, predictable spectroscopic

profile, and multiple points for chemical modification make it a valuable asset for researchers in

synthetic chemistry and drug discovery. A thorough understanding of its properties, combined

with adherence to strict safety protocols, will enable scientists to fully leverage its potential in

the development of novel chemical entities and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3023540#2-piperazin-1-yl-pyridine-3-carbonitrile-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3023540#2-piperazin-1-yl-pyridine-3-carbonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b3023540#2-piperazin-1-yl-pyridine-3-carbonitrile-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3023540?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

